Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester

Description

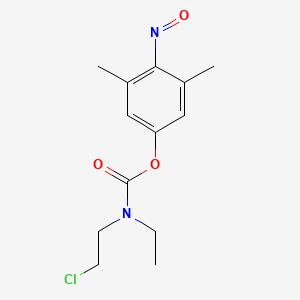

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester (CAS: 63884-90-2) is a synthetic nitrosocarbamate compound characterized by a chloroethyl group, an ethyl substituent, and a nitroso moiety attached to a 3,5-dimethylphenyl (xylyl) ester backbone. Its molecular formula is C₁₃H₁₇ClN₂O₃ (MW: 284.77 g/mol).

Properties

CAS No. |

63884-90-2 |

|---|---|

Molecular Formula |

C13H17ClN2O3 |

Molecular Weight |

284.74 g/mol |

IUPAC Name |

(3,5-dimethyl-4-nitrosophenyl) N-(2-chloroethyl)-N-ethylcarbamate |

InChI |

InChI=1S/C13H17ClN2O3/c1-4-16(6-5-14)13(17)19-11-7-9(2)12(15-18)10(3)8-11/h7-8H,4-6H2,1-3H3 |

InChI Key |

JPXXVPJIMCOOSD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCl)C(=O)OC1=CC(=C(C(=C1)C)N=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester typically involves the reaction of N-(2-chloroethyl)-N-ethylcarbamic acid with 4-nitroso-3,5-xylyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA and proteins, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Anticancer Activity

The compound belongs to a class of (2-chloroethyl)nitrosocarbamates, which share a core structure designed to deliver alkylating agents to cellular DNA. Key analogs and their properties are summarized below:

Key Findings :

- In Vitro vs. In Vivo Discrepancy : The target compound and analogs (e.g., compounds 3, 9) showed moderate in vitro cytotoxicity (IC₅₀: 1–10 μg/mL) but failed in vivo due to rapid metabolic inactivation or poor bioavailability .

- Metabolism: Unlike BCNU, which undergoes denitrosation to form non-toxic urea derivatives, the target compound’s ester-linked structure may favor alternative pathways, such as hydrolysis or microsomal hydroxylation, reducing its stability .

- Toxicity : The target compound’s inhalation toxicity (LCLo: 370 mg/m³) exceeds that of BCNU, which primarily causes delayed organ damage. This suggests differences in reactive intermediate formation (e.g., chloroethyl diazonium ions) .

Structure-Activity Relationships (SAR)

- Chloroethyl Group : Critical for DNA crosslinking; however, steric hindrance from the ethyl and xylyl groups in the target compound may reduce alkylation efficiency compared to BCNU .

- Nitroso Moiety : Enhances electrophilicity but increases instability. The 4-nitroso substitution on the xylyl ester may limit metabolic denitrosation compared to nitrosoureas .

- Ester Backbone : Polar ester groups (e.g., acetoxybenzyl in compound 3) improve solubility but accelerate enzymatic hydrolysis, reducing half-life in vivo .

Metabolic Pathways

Microsomal enzymes in the liver and lungs metabolize nitrosocarbamates via:

Denitrosation : Removal of the nitroso group, as seen in BCNU, yielding less reactive urea derivatives .

Hydroxylation : Observed in analogs with cyclic substituents (e.g., cyclohexyl), producing hydroxylated metabolites with reduced cytotoxicity .

The target compound’s metabolism remains uncharacterized but is hypothesized to involve denitrosation or ester hydrolysis, explaining its rapid clearance in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.